6,7-ジヒドロキシクマリン

6,7-Dihydroxycoumarins are a class of naturally occurring organic compounds characterized by their coumarin backbone with specific functional groups at the 6 and 7 positions. These molecules exhibit diverse biological activities due to their structural features, making them of significant interest in both pharmaceutical and chemical research. Their hydroxylation at positions 6 and 7 confers unique reactivity and potential for various applications.

Structurally, these compounds typically consist of a benzopyrone ring system with substituents at C-6 and C-7, which can include hydroxyl groups, methoxy groups, or other functional groups. The presence of multiple polar groups enhances their solubility in aqueous solutions, making them more accessible for biological studies.

From a pharmacological perspective, 6,7-Dihydroxycoumarins have shown potential as antioxidants, anti-inflammatory agents, and antiviral compounds. Their ability to scavenge free radicals and inhibit enzyme activities makes them valuable candidates for therapeutic applications. Additionally, their structural diversity allows for the development of novel derivatives with improved properties.

In industrial applications, these coumarins can serve as intermediates in the synthesis of other chemical products or as analytical tools due to their distinctive spectral characteristics. Their unique properties make 6,7-dihydroxycoumarins a promising area of study across various scientific disciplines.

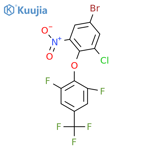

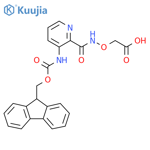

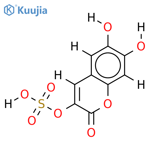

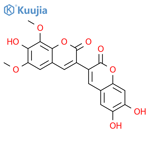

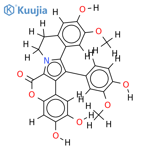

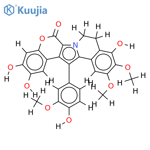

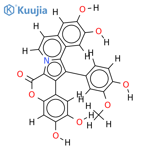

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

|

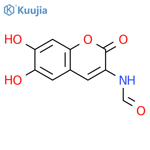

4-Methylesculetin | 529-84-0 | C10H8O4 |

|

Formamide,N-(6,7-dihydroxy-2-oxo-2H-1-benzopyran-3-yl)- | 150624-46-7 | C10H7NO5 |

|

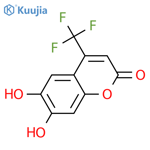

6,7-Dihydroxy-4-(trifluoromethyl)chromen-2-one | 82747-36-2 | C10H5F3O4 |

|

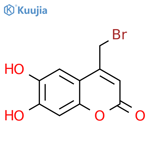

2H-1-Benzopyran-2-one, 4-(bromomethyl)-6,7-dihydroxy- | 16064-90-7 | C10H7BrO4 |

|

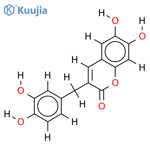

3-(3',4'-dihydroxybenzyl)-6,7-dihydroxycoumarin | 1314403-44-5 | C16H12O6 |

|

6,7-dihydroxycoumarin-3-sulfate | 1334671-67-8 | C9H6O8S |

|

7,6',7'-trihydroxy-6,8-dimethoxy-3,3'-bicoumarin | 1158294-47-3 | C20H14O9 |

|

lamellarin A1 | 1383727-70-5 | C27H21NO8 |

|

lamellarin A2 | 1383727-72-7 | C28H23NO9 |

|

lamellarin A5 | 1383727-74-9 | C26H17NO8 |

関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

推奨される供給者

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品